ethyl [(5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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Overview
Description
Ethyl [(5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound belonging to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the thiazolidine ring, which contains both sulfur and nitrogen atoms, enhances the pharmacological properties of these compounds .
Preparation Methods
The synthesis of ethyl [(5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the N-alkylation of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione with ethyl bromoacetate . This reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene . The reaction conditions are optimized to achieve high yield and purity of the product .
Chemical Reactions Analysis
Ethyl [(5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl [(5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl [(5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring plays a crucial role in its biological activity by interacting with enzymes and receptors in the body . This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Ethyl [(5Z)-5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidine derivatives, such as:
- 5-(4-Hydroxy-3-methoxybenzylidene)-thiazolidine-2,4-dione
- N-{2-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}pentanamide
These compounds share similar structural features but differ in their specific substituents and biological activities . The unique combination of the thiazolidine ring and the ethyl acetate group in this compound contributes to its distinct pharmacological properties .
Properties
IUPAC Name |
ethyl 2-[(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c1-3-22-12(17)8-16-14(19)11(23-15(16)20)7-9-5-4-6-10(21-2)13(9)18/h4-7,18H,3,8H2,1-2H3/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMXCOYEUYHSBY-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C/C2=C(C(=CC=C2)OC)O)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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